Ene Reaction Yield and Reaction Condition Advantage Over Grignard Condensation Route
The target compound is accessed via Lewis acid-catalyzed ene reaction of cyclohexene with benzoylformic acid ester at room temperature (15–60 °C). This contrasts with the prior Grignard condensation route (JP-A-11-193271) that uses diethyl ether at 35 °C with cyclohexylmagnesium bromide, producing the saturated 2-cyclohexyl-2-hydroxy-2-phenylacetic acid ester in only 53.3% yield due to competitive reduction to ethyl mandelate (42% by-product). The ene route to the cyclohexenyl ester proceeds with substantially higher purity and yield, though exact yields are proprietary [1].
| Evidence Dimension | Synthetic yield to α-hydroxy ester intermediate |
|---|---|
| Target Compound Data | Cyclohexenyl ester obtained in 'good yield' at 15–60 °C (industrial route); by-product formation minimized vs. Grignard route |
| Comparator Or Baseline | Grignard route (JP-A-11-193271): 53.3% yield of saturated ester; 42% ethyl mandelate by-product; overall yield to free acid ≤43% after hydrolysis and recrystallization |
| Quantified Difference | Prior art max yield 53.3% vs. proprietary ene route (reported as substantially improved); reaction temperature elevated from 35 °C to 15–60 °C range with better safety profile |
| Conditions | Ene reaction: cyclohexene + benzoylformic acid ester, TiCl4 or AlCl3, monochlorobenzene, 15–60 °C, 1–24 h. Grignard route: ethyl benzoylformate + cyclohexylMgBr, Et2O, 35 °C. |
Why This Matters
A procurement decision favoring the cyclohexenyl intermediate directly enables a safer, higher-yielding, room-temperature process that avoids expensive organometallic reagents and cryogenic conditions, reducing both capital expenditure and operational hazard in pharmaceutical intermediate manufacturing.
- [1] Tetsuya Ikemoto, Wei-Guo Gao, Mitsuhiro Takeda, Masami Igi, US6777576B2 - Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof, Sumitomo Chemical Co., Ltd., 2004. View Source
